molecular formula C13H14N2O3S B4181198 2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B4181198
M. Wt: 278.33 g/mol
InChI Key: QYZQBMBZXFVYQY-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as DM-TB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.

Mechanism of Action

The exact mechanism of action of 2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to act by binding to specific receptors in the brain and modulating their activity. This compound has been shown to have a high affinity for a number of different receptor types, including GABA receptors, NMDA receptors, and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects:
2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the ability to modulate neurotransmitter release, to block certain ion channels, and to alter the activity of specific receptors in the brain. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its ability to modulate neurotransmitter release and to alter the activity of specific receptors in the brain. This makes it a useful tool for studying the mechanisms of neurotransmission and for investigating the potential therapeutic applications of compounds that target these systems. However, one limitation of using 2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is that its effects can be highly variable and dependent on a number of different factors, including the dose used, the route of administration, and the specific receptor types targeted.

Future Directions

There are a number of potential future directions for research on 2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide, including further investigation of its mechanisms of action, its potential therapeutic applications, and its effects on different receptor types and neurotransmitter systems. Other potential areas of research could include the development of new synthetic methods for producing 2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide, the investigation of its pharmacokinetic properties, and the identification of potential side effects or toxicities associated with its use. Overall, 2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide represents a promising candidate for use in scientific research, and further investigation of its properties and potential applications is likely to yield important insights into the functioning of the central nervous system and the development of new therapeutic agents.

Scientific Research Applications

2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a variety of effects on the central nervous system, including the ability to modulate neurotransmitter release and to block certain ion channels.

properties

IUPAC Name

2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-7-19-13(14-8)15-12(16)9-5-4-6-10(17-2)11(9)18-3/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZQBMBZXFVYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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